Azetidine
Overview
Description
Synthesis Analysis
Azetidines can be synthesized through several methods, including palladium-catalyzed intramolecular amination of C-H bonds, which allows for the efficient creation of azetidine compounds along with pyrrolidines and indolines under relatively low catalyst loading and convenient conditions (He et al., 2012). The strain-release-driven homologation of boronic esters and subsequent reactions have also been employed for the modular construction of azetidines, exploiting the high ring strain of azabicyclo[1.1.0]butane for the synthesis (Fawcett et al., 2019).
Molecular Structure Analysis
The structure of azetidines, with their small ring size, contributes to a significant ring strain that influences their reactivity. This strain, however, is what makes azetidines particularly interesting for synthetic applications, as it can be leveraged to achieve specific reactivity patterns under controlled conditions. The ring strain and the presence of a nitrogen atom in the ring structure also affect the electron distribution within the molecule, which is crucial for its chemical behavior.
Chemical Reactions and Properties
Azetidines are known for their unique reactivity, often driven by the ring strain inherent to their four-membered ring structure. They are capable of undergoing various chemical transformations, including nucleophilic substitutions and ring-opening reactions, which are pivotal in synthesizing complex organic molecules. The functionalization of the azetidine ring, particularly through metal-based approaches, offers a range of regio- and stereoselective reactions, making azetidines versatile intermediates in organic synthesis (Antermite et al., 2016).
Physical Properties Analysis
The physical properties of azetidines, such as boiling and melting points, solubility, and more, are significantly influenced by their molecular structure and the degree of substitution on the ring. These properties are crucial when considering azetidines for applications in medicinal chemistry and other fields, as they can affect the compound's behavior in biological systems and its overall utility as a synthetic intermediate.
Chemical Properties Analysis
Azetidines exhibit a range of chemical properties, including nucleophilicity, electrophilicity, and the ability to participate in various types of chemical reactions. Their reactivity is particularly noteworthy in the context of synthesizing bioactive molecules, where azetidines can serve as key intermediates or building blocks. The ring strain in azetidines can be exploited in synthetic strategies to open new pathways for chemical transformations, making them valuable tools in the development of novel compounds (Mughal & Szostak, 2021).
Scientific Research Applications
Synthetic Chemistry and Heterocyclic Synthons
Azetidine, a significant yet underdeveloped area in synthetic chemistry, plays a crucial role in natural products and medicinal chemistry. Its use as amino acid surrogates and in peptidomimetic and nucleic acid chemistry is notable. Additionally, azetidine's prospects extend to catalytic processes, including various additions and reactions, due to its classification as a strained compound. This makes it a prime candidate for ring-opening and expansion reactions, contributing to the development of functionalized azetidines (Mehra, Lumb, Anand, & Kumar, 2017).
Pharmacological Interest
Despite challenges in synthesis, azetidine's incorporation in pharmacological compounds has increased due to its range of activities. These activities include anticancer, antibacterial, antimicrobial, and several other pharmacological actions. Azetidine's stability, molecular rigidity, and its chemical and biological properties make it a valuable scaffold in medicinal research, broadening its application across various treatments (Parmar et al., 2021).
Plant Physiology and Ion Transport
Azetidine 2-carboxylic acid (AZ) has been used in plant physiology studies, particularly as an analog of proline, to explore the relationship between protein synthesis and ion transport. It offers insights into the inhibition mechanisms in ion transport to the xylem of plants, contributing to the understanding of cellular processes in agriculture and botany (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Gold-Catalyzed Synthesis
The role of azetidine in gold-catalyzed synthesis has been explored, particularly for creating azetidin-3-ones. This approach offers a pathway to synthesize functionalized azetidines, expanding the possibilities in organic and medicinal chemistry (Ye, He, & Zhang, 2011).
Antimalarial Inhibitors
Azetidine-based compounds have been identified as potential antimalarial agents. Specifically, bicyclic azetidines were found to inhibit phenylalanyl-tRNA synthetase, a new antimalarial target. Their efficacy in various in vivo models demonstrates the potential of azetidine derivatives in treating and preventing malaria (Kato et al., 2016).
Safety And Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review of recent advances in the synthesis, reactivity, and application of azetidines focuses on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
properties
IUPAC Name |
azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIICLYMWZJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Record name | azetidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Azetidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53860-05-2 | |
Record name | Polyazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060117 | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidine | |
CAS RN |
503-29-7 | |
Record name | Azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.